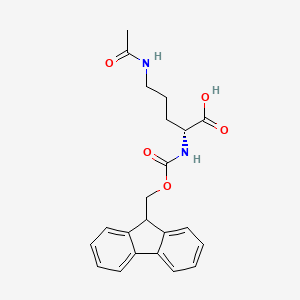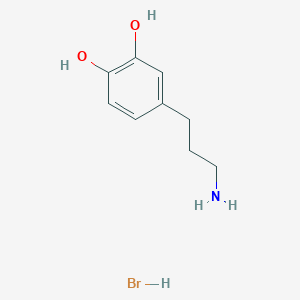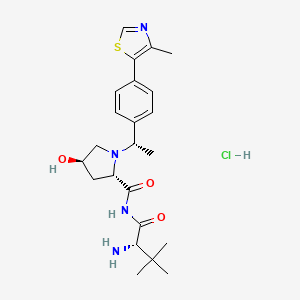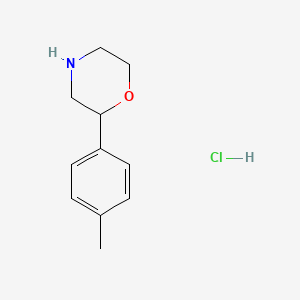
2-Azidopropane-1,3-diaminium chloride
Overview
Description
2-Azidopropane-1,3-diaminium chloride is a useful research compound. Its molecular formula is C3H11Cl2N5 and its molecular weight is 188.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azidopropane-1,3-diaminium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azidopropane-1,3-diaminium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diazo-Transfer Reagents : 2-Azido-1,3-dimethylimidazolinium salts, closely related to 2-Azidopropane-1,3-diaminium chloride, are efficient diazo-transfer reagents for 1,3-dicarbonyl compounds. They provide high yields and easy isolation of 2-diazo-1,3-dicarbonyl compounds (Kitamura et al., 2011). These reagents are promising tools for the synthesis of 1,3-dicarbonyl compounds due to their efficiency in producing 2-diazo-1,3-dicarbonyl compounds under mild conditions (Kitamura, Tashiro, & Okauchi, 2009).
Advanced Oxidation Processes : In environmental chemistry, chloride ions, such as those in 2-Azidopropane-1,3-diaminium chloride, can impact the degradation of pollutants. For instance, high chloride concentrations can enhance the degradation of certain dyes in sulfate radical-based advanced oxidation processes, although they may inhibit the mineralization of these dyes and potentially lead to the formation of chlorinated aromatic compounds (Yuan, Ramjaun, Wang, & Liu, 2011).
Synthesis of Azidoalcohols and Azidoamines : Cerium(III) chloride and sodium azide can enable the synthesis of 1,2-azidoalcohols and 1,2-azidoamines under mild and neutral conditions. These compounds are useful in organic chemistry for various synthesis applications (Sabitha, Babu, Rajkumar, & Yadav, 2002).
Solid-State Structures and Crystallography : Compounds similar to 2-Azidopropane-1,3-diaminium chloride, like 2,2-dimethylpropane-1,3-diamine/HCl/H2O-system, have been studied for their polymorphic forms and complex crystal structures. These studies contribute to the understanding of solid-state structures in chemistry (Heimgert, Morsbach, Kleinschmidt, & Reiss, 2022).
Surfactants and Corrosion Inhibition : Gemini surfactants, which can be synthesized using compounds like 2-Azidopropane-1,3-diaminium chloride, are effective in inhibiting corrosion of metals. For example, novel gemini surfactants based on benzalkonium tetrafluoroborate have been shown to inhibit the corrosion of brass alloys in heat exchangers (Ashmawy, Said, Naguib, Yao, & Bedair, 2022).
Peptide Synthesis : In biochemistry, copper(I)-catalyzed 1,3-dipolar cycloadditions, which can involve azides like those in 2-Azidopropane-1,3-diaminium chloride, are used to produce diverse 1,4-substituted [1,2,3]-triazoles in peptide backbones and side chains. This method is significant for peptide synthesis on solid phases (Tornøe, Christensen, & Meldal, 2002).
properties
IUPAC Name |
(3-azaniumyl-2-azidopropyl)azanium;dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N5.2ClH/c4-1-3(2-5)7-8-6;;/h3H,1-2,4-5H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPKAYHDEXKCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C[NH3+])N=[N+]=[N-])[NH3+].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidopropane-1,3-diaminium chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




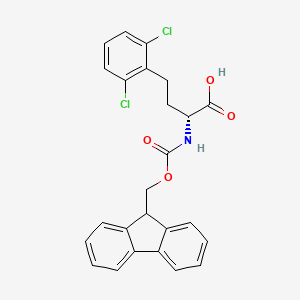
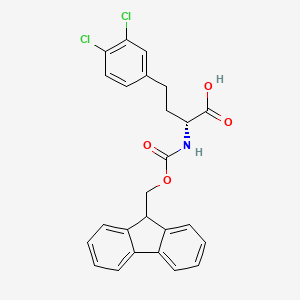

![(2S)-3-cyclopentyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B8179298.png)

![(2S)-3-(4-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8179310.png)
